molecular formula C15H22N2O3S2 B4269066 Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate

Cat. No.: B4269066
M. Wt: 342.5 g/mol
InChI Key: SURAKODARRZFMT-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring and the incorporation of the tetrahydrofuran moiety. Common reagents used in the synthesis include methyl iodide, ethyl bromide, and thiophene-2-carboxylic acid. The reaction conditions typically involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and tetrahydrofuran-containing molecules. Examples include:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar reactivity.

    Tetrahydrofuran: A common solvent and building block in organic synthesis.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-(oxolan-2-ylmethylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-4-11-9(2)22-13(12(11)14(18)19-3)17-15(21)16-8-10-6-5-7-20-10/h10H,4-8H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURAKODARRZFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=S)NCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
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Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
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Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
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Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
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Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
Reactant of Route 6
Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate

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